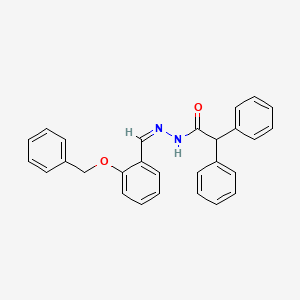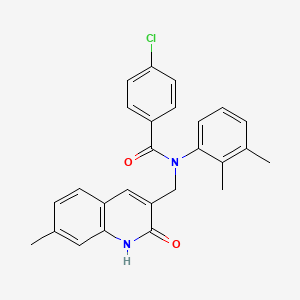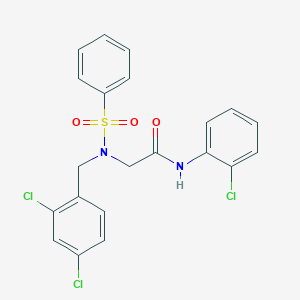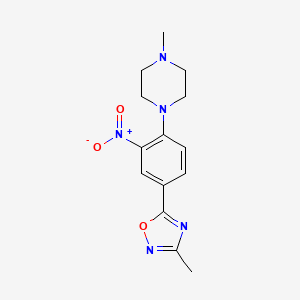
3-methyl-5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. This compound belongs to the family of oxadiazoles, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 3-methyl-5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-1,2,4-oxadiazole is not fully understood. However, studies suggest that this compound exerts its biological activity by interacting with specific cellular targets, such as enzymes and receptors. For example, it has been shown to inhibit the activity of matrix metalloproteinase-2, which is involved in the progression of cancer.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. In preclinical studies, this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce inflammation. Moreover, it has also been shown to exhibit antimicrobial activity against a range of bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
3-methyl-5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-1,2,4-oxadiazole offers several advantages for lab experiments. This compound is relatively easy to synthesize and can be obtained in high yields. Moreover, it exhibits a range of biological activities, which makes it a versatile tool for studying various cellular processes. However, this compound also has some limitations, such as its low solubility in aqueous solutions, which can make it challenging to work with in certain experimental setups.
Orientations Futures
There are several future directions for research on 3-methyl-5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-1,2,4-oxadiazole. One potential avenue of investigation is the development of this compound as an anticancer agent. Further studies are needed to elucidate the precise mechanism of action of this compound and to optimize its pharmacokinetic properties. Additionally, this compound could be investigated for its potential use as a fluorescent probe for the detection of metal ions. Finally, studies could be conducted to investigate the potential of this compound as an antimicrobial agent against a range of bacterial strains.
Conclusion
In conclusion, this compound is a chemical compound that has shown promising results in preclinical studies as an anticancer agent, antimicrobial agent, and anti-inflammatory agent. This compound offers several advantages for lab experiments, including its ease of synthesis and diverse biological activities. However, further studies are needed to fully understand the mechanism of action of this compound and to optimize its pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of 3-methyl-5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-1,2,4-oxadiazole involves the reaction of 4-(4-methylpiperazin-1-yl)-3-nitrobenzaldehyde and 3-methyl-1,2,4-oxadiazol-5-amine in the presence of a suitable catalyst. This reaction results in the formation of the desired compound, which can be isolated and purified using standard techniques.
Applications De Recherche Scientifique
3-methyl-5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in drug development. This compound has shown promising results in preclinical studies as an anticancer agent, antimicrobial agent, and anti-inflammatory agent. Moreover, it has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
3-methyl-5-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3/c1-10-15-14(22-16-10)11-3-4-12(13(9-11)19(20)21)18-7-5-17(2)6-8-18/h3-4,9H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQKCDFJSXJHFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=C(C=C2)N3CCN(CC3)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


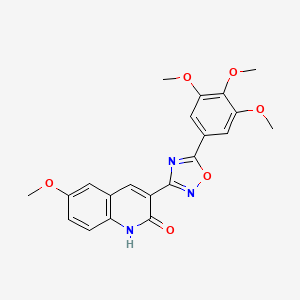
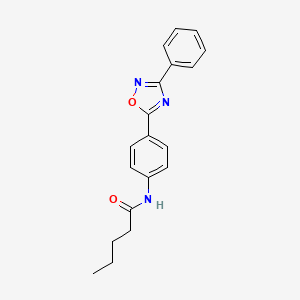
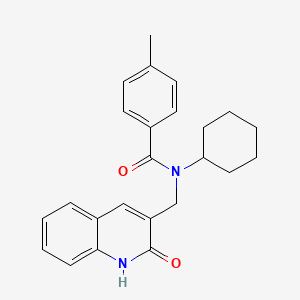

![(Z)-N'-(4-methoxybenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7696703.png)



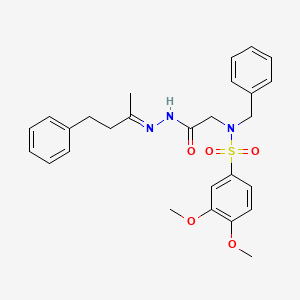
![3-(2,5-dimethoxyphenyl)-5-oxo-N-(2-phenoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7696724.png)
